1-[3-(4-chlorophenoxy)benzyl]azepane
Descripción
1-[3-(4-Chlorophenoxy)benzyl]azepane is a heterocyclic compound featuring an azepane ring (a seven-membered saturated nitrogen-containing ring) substituted with a benzyl group at the 1-position. The benzyl group is further modified at the 3-position with a 4-chlorophenoxy moiety.
Propiedades
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c20-17-8-10-18(11-9-17)22-19-7-5-6-16(14-19)15-21-12-3-1-2-4-13-21/h5-11,14H,1-4,12-13,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIPEGHXEKIXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structural and Functional Analogs
The following table and analysis highlight key similarities and differences between 1-[3-(4-chlorophenoxy)benzyl]azepane and related compounds, focusing on structural features, physicochemical properties, and biological activities.
Table 1: Comparative Analysis of Azepane Derivatives
Structural and Functional Insights
In contrast, the rigid benzyl group in 1-[3-(4-chlorophenoxy)benzyl]azepane may reduce conformational adaptability but improve stability.
Electron-Withdrawing Groups :
- Sulfonyl and nitro groups in 1-(4-chloro-3-nitro-benzenesulfonyl)-azepane increase polarity (XlogP = 2.7) , which may reduce blood-brain barrier permeability compared to the more lipophilic benzyl-substituted analogs.
Substituent Position Effects: The 3-position substitution on the benzyl ring (as in the target compound) is critical for receptor selectivity. For example, modifying the phenoxy group’s position or replacing it with a benzoyl group (e.g., 1-[3-(2-phenoxyethoxy)benzoyl]azepane) alters electronic properties and steric hindrance, impacting binding .
Pharmacological Implications
- Histamine H3 Receptor Antagonism: Compounds with 4-chlorophenoxy groups, such as 1-[3-(3-(4-Cl-phenoxy)propoxy)propyl]azepane, exhibit high H3 receptor affinity (Ki = 3.5 nM) due to optimal hydrophobic and π-π interactions . The target compound’s benzyl group may mimic these interactions but requires empirical validation.
- CNS Penetration : Lipophilicity (estimated cLogP ~3.5 for the target compound) suggests moderate blood-brain barrier penetration, comparable to 1-(2-methylbenzyl)azepane (cLogP ~2.8) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
